21-Dehydro Flumethason

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

21-Dehydro Flumethasone is a synthetic corticosteroid with anti-inflammatory, antipruritic, and vasoconstrictive properties. It is a derivative of flumethasone, which is commonly used to treat various skin conditions such as contact dermatitis, atopic dermatitis, eczema, and psoriasis .

Wissenschaftliche Forschungsanwendungen

21-Dehydro Flumethasone is widely used in scientific research due to its potent anti-inflammatory properties. Its applications include:

Chemistry: Used as a reference compound in the study of fluorinated steroids.

Biology: Investigated for its effects on cellular signaling pathways and gene expression.

Medicine: Studied for its potential use in treating inflammatory diseases and conditions.

Industry: Used in the development of new corticosteroid formulations for topical and systemic use

Wirkmechanismus

Target of Action

The primary target of 21-Dehydro Flumethasone, also known as Flumethasone, is the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation.

Mode of Action

21-Dehydro Flumethasone acts as a glucocorticoid receptor agonist . Upon binding to the glucocorticoid receptor, it forms a complex that translocates to the nucleus. This complex then binds to specific DNA sequences, leading to a variety of genetic activations and repressions .

Pharmacokinetics

It is known that the anti-inflammatory action of flumethasone, as a privalate salt, is concentrated at the site of application . This local effect results in a prompt decrease in inflammation, exudation, and itching .

Result of Action

The binding of 21-Dehydro Flumethasone to the glucocorticoid receptor and the subsequent genetic activations and repressions result in a decrease in inflammation, exudation, and itching . This makes it effective in the treatment of various skin conditions, including contact dermatitis, atopic dermatitis, eczema, psoriasis, and diaper rash .

Biochemische Analyse

Biochemical Properties

21-Dehydro Flumethasone plays a significant role in various biochemical reactions, particularly those involving inflammation and immune response. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the glucocorticoid receptor, a type of nuclear receptor that regulates gene expression. Upon binding to the glucocorticoid receptor, 21-Dehydro Flumethasone forms a complex that translocates to the nucleus and binds to glucocorticoid response elements in the DNA, modulating the transcription of target genes .

Cellular Effects

21-Dehydro Flumethasone exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, 21-Dehydro Flumethasone suppresses the production of pro-inflammatory cytokines and inhibits the activation of immune cells, thereby reducing inflammation . In epithelial cells, it can enhance the expression of anti-inflammatory proteins and reduce the expression of pro-inflammatory mediators .

Molecular Mechanism

The molecular mechanism of 21-Dehydro Flumethasone involves its binding to the glucocorticoid receptor, leading to the formation of a receptor-ligand complex. This complex translocates to the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements. This binding regulates the transcription of genes involved in inflammatory and immune responses. Additionally, 21-Dehydro Flumethasone can inhibit the activity of transcription factors such as NF-κB and AP-1, which are crucial for the expression of pro-inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 21-Dehydro Flumethasone can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation. Long-term exposure to 21-Dehydro Flumethasone in in vitro studies has shown sustained anti-inflammatory effects, but prolonged use can lead to cellular adaptations, such as receptor downregulation and reduced responsiveness .

Dosage Effects in Animal Models

The effects of 21-Dehydro Flumethasone in animal models are dose-dependent. At low doses, it effectively reduces inflammation and modulates immune responses without significant adverse effects. At higher doses, it can cause toxic effects, including immunosuppression, adrenal suppression, and metabolic disturbances. Threshold effects have been observed, where a minimal effective dose is required to achieve therapeutic benefits without causing toxicity .

Metabolic Pathways

21-Dehydro Flumethasone is metabolized primarily in the liver through the action of cytochrome P450 enzymes, particularly CYP3A4. The metabolic pathways involve hydroxylation and reduction reactions, leading to the formation of inactive metabolites that are excreted via the kidneys. The compound’s metabolism can be influenced by other drugs that induce or inhibit CYP3A4 activity, potentially altering its pharmacokinetics and efficacy .

Transport and Distribution

Within cells and tissues, 21-Dehydro Flumethasone is transported and distributed through passive diffusion and active transport mechanisms. It can bind to plasma proteins, such as albumin, which facilitates its distribution throughout the body. The compound’s localization and accumulation in specific tissues can be influenced by the presence of transporters and binding proteins that regulate its cellular uptake and efflux .

Subcellular Localization

21-Dehydro Flumethasone is primarily localized in the cytoplasm and nucleus of cells. Its subcellular localization is directed by targeting signals and post-translational modifications that facilitate its transport to specific compartments. In the nucleus, 21-Dehydro Flumethasone exerts its effects by binding to glucocorticoid response elements and modulating gene expression. The compound’s activity and function can be influenced by its localization within different subcellular compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 21-Dehydro Flumethasone involves the fluorination of specific steroidal precursors. One common method includes the reaction of a compound with an electrophilic fluorination agent. For instance, the process may involve reacting a steroidal precursor with Selectfluor to introduce fluorine atoms at specific positions . The reaction conditions typically include the use of solvents like dichloromethane and reagents such as sodium metabisulfite and ammonia .

Industrial Production Methods

Industrial production of 21-Dehydro Flumethasone follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced fluorination techniques and continuous flow reactors can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

21-Dehydro Flumethasone undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Introduction of fluorine atoms at specific positions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Fluorinating agents: Selectfluor, diethylaminosulfur trifluoride (DAST).

Major Products Formed

The major products formed from these reactions include various fluorinated steroids with enhanced anti-inflammatory properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Flumethasone: A closely related corticosteroid with similar anti-inflammatory properties.

Dexamethasone: Another potent corticosteroid used for its anti-inflammatory and immunosuppressive effects.

Betamethasone: Known for its strong anti-inflammatory activity and used in various dermatological conditions.

Uniqueness

21-Dehydro Flumethasone is unique due to its specific fluorination pattern, which enhances its potency and stability compared to other corticosteroids. This makes it particularly effective in reducing inflammation with fewer side effects .

Eigenschaften

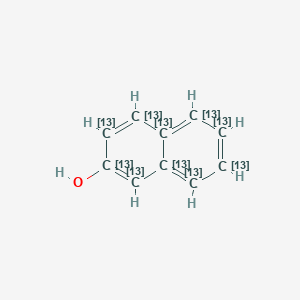

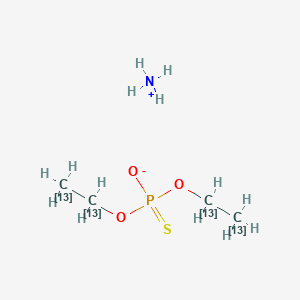

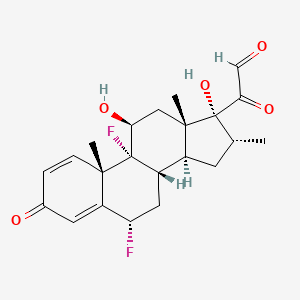

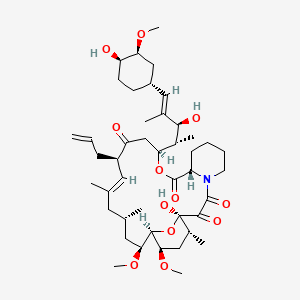

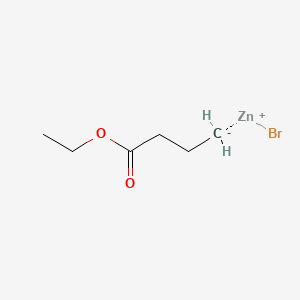

IUPAC Name |

2-[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26F2O5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,10-11,13-14,16-17,27,29H,6,8-9H2,1-3H3/t11-,13+,14+,16+,17+,19+,20+,21+,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUKXLYAUACFTB-GQKYHHCASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C=O)O)C)O)F)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)C=O)O)C)O)F)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26F2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (1R-exo)- (9CI)](/img/new.no-structure.jpg)

![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1147385.png)